1-Pentyne, 5-(2-propenyloxy)-
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Overview
Description
1-Pentyne, 5-(2-propenyloxy)- is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is also known as allyl pentyl ether, and its molecular formula is C8H14O. It is a colorless liquid under standard conditions and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyne, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentyne with allyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of a strong base, such as sodium amide (NaNH2), to deprotonate the terminal alkyne, followed by the addition of allyl alcohol to form the desired product .
Industrial Production Methods
Industrial production of 1-Pentyne, 5-(2-propenyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentyne, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Addition Reactions: Common reagents include halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl). The reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.
Substitution: Reagents such as sodium hydride (NaH) or sodium amide (NaNH2) are commonly used.
Major Products Formed
Addition Reactions: The major products are dihalides or haloalkenes.
Oxidation: The major products are aldehydes or ketones.
Substitution: The major products are substituted alkynes or alkenes.
Scientific Research Applications
1-Pentyne, 5-(2-propenyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1-Pentyne, 5-(2-propenyloxy)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents used. The presence of the triple bond and the allylic ether group allows for diverse reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Pentyne: A terminal alkyne with a similar structure but without the allylic ether group.
2-Pentyne: An internal alkyne with the triple bond located between the second and third carbon atoms.
3-Methyl-1-butyne: A branched alkyne with a similar carbon skeleton but different functional groups
Uniqueness
1-Pentyne, 5-(2-propenyloxy)- is unique due to the presence of both the triple bond and the allylic ether group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
130018-34-7 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-prop-2-enoxypent-1-yne |
InChI |
InChI=1S/C8H12O/c1-3-5-6-8-9-7-4-2/h1,4H,2,5-8H2 |
InChI Key |
VQQOWEQSNADJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCC#C |
Origin of Product |
United States |
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